1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
“1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 86518-82-3 . It has a molecular weight of 151.17 and its IUPAC name is 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, the compound is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
A study by Ji et al. (2017) detailed a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for synthesizing prothioconazole, an agricultural fungicide. This process highlights the compound's role in facilitating high-yield, industrial-scale fungicide production, emphasizing its significance in agricultural applications Ji et al., 2017.
Molecular and Crystal Structure Studies
Boechat et al. (2010) investigated the crystal and molecular structures of two triazole derivatives, revealing the electron density delocalization within the triazole ring. This study contributes to the understanding of molecular interactions and structural properties, potentially guiding the design of new materials or chemicals with desired physical and chemical properties Boechat et al., 2010.
Chemical Reactivity and Catalysis
Suleymanov et al. (2020) described the reactivity of donor-acceptor cyclopropanes substituted with triazene groups, highlighting their potential in catalyst-free ring-opening reactions and Lewis acid catalyzed annulations. This research showcases the versatility of triazole derivatives in synthetic chemistry, offering a pathway to novel reaction mechanisms and synthetic strategies Suleymanov et al., 2020.
Crystallography and Structural Analysis
Another study by Boechat et al. (2016) focused on the crystal structures of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and its derivatives. By analyzing bond lengths and molecular geometry, this research contributes to the field of crystallography, offering insights into the structural aspects of triazole derivatives which can be crucial for designing compounds with specific properties Boechat et al., 2016.
Novel Synthesis Methods
Ahmed et al. (2016) reported on the one-pot synthesis, spectral analysis, and crystal structures of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the efficiency of modern synthetic methods. This highlights the compound's role in facilitating the development of new synthetic routes, potentially leading to innovative materials and drugs Ahmed et al., 2016.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKDCPYGPROWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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